6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Description
6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a benzofuran core with methoxy groups at positions 6 and 7, and a thiazole ring attached via an amino linkage at position 3. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6,7-dimethoxy-3-(1,3-thiazol-2-ylamino)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-4-3-7-9(10(8)18-2)12(16)19-11(7)15-13-14-5-6-20-13/h3-6,11H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBJVDOYZHOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Methoxy Groups: Methoxylation at positions 6 and 7 can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Thiazole Ring: The thiazole ring can be introduced through a nucleophilic substitution reaction involving a thiazole derivative and an appropriate leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Epothilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
6,7-DIMETHOXY-3-[(1,3-THIAZOL-2-YL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of a benzofuran core with methoxy groups and a thiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
